ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate
Description
Ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate is a pyrimidine-derived compound with the molecular formula C₁₀H₁₃N₃O₆ and a molecular weight of 271.23 g/mol . Its CAS registry number is 303997-18-4, and it is identified by the MDL number MFCD00172927 . The compound features a 2-hydroxyethyl substituent at the 1-position of the pyrimidine ring and an ethyl carbamate group linked via a carbonyl moiety. This structural configuration imparts moderate polarity due to the hydroxyl and carbamate functionalities, influencing solubility and reactivity in biological or synthetic systems. It is commercially available for research purposes, as indicated by its listing in specialized chemical catalogs .
Properties
IUPAC Name |
ethyl N-[1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-2-19-10(18)12-8(16)6-5-13(3-4-14)9(17)11-7(6)15/h5,14H,2-4H2,1H3,(H,11,15,17)(H,12,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSOFNUZHZYCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that carbamates, a category of organic compounds to which this compound belongs, are often used as protecting groups for amines. They play a crucial role in the synthesis of peptides.
Mode of Action
Carbamates, including the compound , can be installed and removed under relatively mild conditions. They interact with their targets by forming a covalent bond, thereby protecting the amine group from unwanted reactions during the synthesis process.
Biological Activity
Ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate is a synthetic compound with potential applications in pharmacology, particularly in the treatment of various diseases due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H13N3O6
- Molecular Weight : 271.23 g/mol
- CAS Number : 303997-18-4
The compound features a pyrimidine ring substituted with a hydroxyethyl group and a carbamate moiety, which may contribute to its biological effects.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Studies suggest that the carbamate group can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular processes.
- Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant capabilities, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Anticancer Studies
Recent studies have demonstrated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro experiments revealed that this compound significantly inhibits the proliferation of various cancer cell lines. For example:
- MDA-MB-231 (Breast Cancer) : The compound decreased cell viability by 50% at concentrations above 10 µM.
- HCT116 (Colon Cancer) : A dose-dependent reduction in cell growth was observed.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induction of apoptosis |
| HCT116 | 15 | Cell cycle arrest |
Angiogenesis Inhibition
Angiogenesis plays a crucial role in tumor growth and metastasis. This compound has been shown to inhibit angiogenesis:
- In Vitro Tube Formation Assay : The compound reduced tube formation by endothelial cells on matrigel by approximately 70%, indicating its potential as an anti-angiogenic agent.
Case Study 1: In Vivo Efficacy
A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls. Tumor growth was inhibited by approximately 60% over a treatment period of four weeks.
Case Study 2: Toxicological Assessment
A toxicological assessment indicated that the compound exhibits low acute toxicity with an LD50 greater than 1000 mg/kg in rodent models. Long-term studies are necessary to evaluate chronic toxicity and carcinogenic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical and Functional Comparisons
- Polarity and Solubility: The 2-hydroxyethyl substituent in the target compound increases hydrophilicity compared to the methoxy analogue (logP data inferred from molecular weight and functional groups) . The morpholino derivative exhibits a higher molecular weight (312.28 g/mol) and lower lipophilicity (XLogP3 = -0.3) due to its nitrogen-rich heterocycle .
- Synthetic Accessibility: The hydroxyethyl group may require protective strategies during synthesis to prevent side reactions, whereas methoxy and morpholino groups are more straightforward to introduce .
Research Findings and Implications
- Biological Activity : The carbamate group’s hydrolytic lability positions the target compound as a candidate for prodrug development, whereas the carboxamide analogue’s stability suits enzyme inhibition studies .
- Structure-Activity Relationships (SAR): Hydroxyethyl enhances water solubility, critical for in vitro assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
